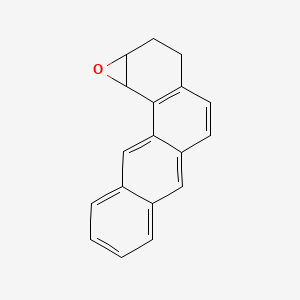

1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene

Description

Properties

CAS No. |

64521-16-0 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |

InChI |

InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2 |

InChI Key |

BPWAWXRCSBRVLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene

Overview

The preparation of this compound involves multi-step organic synthesis starting from benz(a)anthracene or its tetrahydro derivatives. The key step is the formation of the epoxide ring on the saturated angular benzo-ring of the tetrahydrobenz(a)anthracene, typically achieved via oxidation of a suitable precursor such as a dihydrodiol or bromohydrin intermediate.

Synthetic Routes

From Trans-Dihydrodiol Precursors via Diol Epoxide Formation

- Starting Materials: Trans-1,2,3,4-tetrahydrobenz(a)anthracene dihydrodiols are synthesized first. These are vicinal diols formed by stereospecific dihydroxylation of the aromatic precursor.

- Epoxidation: The dihydrodiols are then converted to epoxides by oxidation. Two main approaches exist:

- Direct Peroxyacid Oxidation: Treatment of the dihydrodiol with a peroxyacid (e.g., m-chloroperoxybenzoic acid) produces diol epoxides where the benzylic hydroxyl and epoxide oxygen are trans to each other (isomer 2 series).

- Bromohydrin Route: Formation of a bromohydrin intermediate by reaction with bromine in aqueous conditions, followed by base-induced cyclization (dehydrohalogenation), yields diol epoxides with the benzylic hydroxyl and epoxide oxygen cis to each other (isomer 1 series). This method is specifically used for synthesizing the highly mutagenic this compound.

These synthetic strategies were adapted from methods originally developed for benzo[a]pyrene dihydrodiols and their epoxides, ensuring high stereochemical purity and minimal cross-contamination, confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Cyclization of Trans-Bromohydrin Precursors

- The tetrahydro-epoxides, including this compound, are synthesized by cyclization of trans-bromohydrin precursors using a base.

- This method entails:

- Formation of a bromohydrin intermediate at the 1,2-positions of tetrahydrobenz(a)anthracene.

- Treatment with a base to induce intramolecular nucleophilic substitution, closing the epoxide ring.

- This approach ensures the formation of the epoxide on the saturated angular benzo-ring, critical for the compound’s biological activity.

Optical Purity and Enantiomeric Resolution

- Enantiomerically pure forms of related epoxides, such as 1,2-epoxy-1,2,3,4-tetrahydroanthracene, have been obtained through:

- Synthesis of menthyloxyacetyl derivatives of trans-2-bromo-1-hydroxy-1,2,3,4-tetrahydroanthracene.

- Resolution of diastereoisomers by short-column chromatography and recrystallization.

- Absolute stereochemistry and optical purity are determined by NMR analysis and correlation with alcohols of known configuration, which is important for biological activity studies.

Summary Table of Preparation Methods

Analytical and Purity Considerations

- The synthesized epoxides are characterized and confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Optical rotation measurements for chiral purity

- Purity is critical due to the compound’s biological activity; impurities or stereoisomeric cross-contamination can affect mutagenicity and cytotoxicity results.

Research Findings on Preparation and Biological Activity Correlation

- The this compound is noted for its high mutagenicity and cytotoxicity relative to other diol epoxides derived from benz(a)anthracene.

- The bay region epoxide formation, specifically at the 1,2-position on the tetrahydrobenz(a)anthracene, is critical for biological activity, supporting the importance of precise synthetic control during preparation.

Chemical Reactions Analysis

1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mutagenicity and Tumorigenicity Studies

Research has demonstrated that 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene exhibits potent mutagenic and tumorigenic activities. Notably, it has been shown to be significantly more mutagenic than other derivatives of benz[a]anthracene. For instance, studies indicate that this compound is approximately 5 to 25 times more mutagenic than its 3,4-epoxide counterpart .

Case Study: Tumor Initiation in Mouse Models

In a pivotal study involving mouse skin models, this compound was found to be a strong tumor initiator. The incidence of skin tumors was significantly higher when compared to the parent hydrocarbon benz[a]anthracene. Specifically, the compound induced tumors in 85% of treated mice after prolonged exposure .

Mechanistic Insights into Carcinogenicity

The mechanisms through which this compound exerts its effects have been a focal point of research. The compound is metabolically activated to form reactive intermediates that can bind to cellular macromolecules such as DNA. This binding is believed to initiate mutations leading to cancer development .

Table: Comparative Mutagenicity of PAH Derivatives

| Compound | Mutagenicity (relative to benz[a]anthracene) |

|---|---|

| This compound | 5-25 times more mutagenic |

| 3,4-epoxy-1-benz[a]anthracene | Baseline for comparison |

| Other diol epoxides | Significantly less active |

Implications for Human Health

The findings related to this compound have important implications for human health. As a potent carcinogen found in environmental pollutants such as tobacco smoke and grilled meats, understanding its mechanism of action is crucial for developing strategies to mitigate exposure and reduce cancer risk.

Case Study: Environmental Exposure

Epidemiological studies have linked exposure to PAHs like this compound with increased risks of lung and skin cancers among populations exposed to industrial emissions or tobacco smoke .

Future Research Directions

Ongoing research aims to further elucidate the specific pathways through which this compound induces mutations and tumors. This includes:

- Investigating the role of genetic predisposition in susceptibility to PAH-induced cancers.

- Exploring potential detoxification mechanisms that could mitigate the effects of exposure.

- Developing targeted therapies that could counteract the mutagenic effects of such compounds.

Mechanism of Action

The mechanism of action of 1a,2,3,11c-Tetrahydrobenzo[6,7]phenanthro[3,4-b]oxirene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Critical Analysis of the Bay-Region Theory

The exceptional tumorigenicity of BA diol-epoxide aligns with the bay-region theory, which emphasizes the role of steric hindrance in stabilizing reactive epoxides and facilitating DNA adduct formation. For example, chrysene diol-epoxide exhibits only 25% of the parent hydrocarbon’s activity, likely due to metabolic instability . Stereochemical factors further modulate activity, as seen in the dominance of (+)-diol-epoxide-2 over other isomers .

Biological Activity

1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene (also known as benz[a]anthracene epoxide) is a polycyclic aromatic hydrocarbon (PAH) that exhibits significant biological activity, particularly in terms of mutagenicity and carcinogenicity. This compound is a metabolite of benz[a]anthracene and has been extensively studied for its effects on living organisms.

Chemical Structure and Properties

This compound has a complex structure characterized by an epoxide group that contributes to its reactivity. The compound's absolute configuration is established as 1R,2S, which plays a crucial role in its biological interactions .

Mutagenic Effects

Research indicates that this compound is highly mutagenic. It has been shown to be significantly more mutagenic than other derivatives of benz[a]anthracene. Specifically, it is reported to be 5 to 25 times more mutagenic than 3,4-epoxy-1 . This high mutagenic potential is attributed to its ability to form DNA adducts that lead to mutations during replication.

Carcinogenic Activity

The compound has been identified as a potent carcinogen in various animal models. In studies involving mouse skin and newborn mice, it demonstrated strong tumor initiation capabilities. For instance, the 3,4-dihydrodiol and the 3,4-diol-1,2-epoxide forms of benz[a]anthracene were found to be significantly more effective tumor initiators than the parent compound itself .

Animal Studies

In a study evaluating tumorigenicity in mice:

- The 3,4-diol was found to induce tumors in 85% of treated animals after topical application.

- In comparison, benz[a]anthracene induced tumors in only 57% with fewer average papillomas per mouse .

In Vitro Studies

Research utilizing bacterial strains such as Salmonella typhimurium has shown that the epoxide forms exhibit high mutagenic activity. The compound's interaction with DNA leads to the formation of adducts that can result in mutations .

Table: Comparative Mutagenicity and Tumor Initiation

| Compound | Mutagenicity (relative potency) | Tumor Initiation Activity |

|---|---|---|

| This compound | Highest (5-25x more than others) | Strong |

| Benz[a]anthracene | Moderate | Moderate |

| 3,4-Dihydrodiol | High | Very High |

The mechanism through which this compound exerts its biological effects primarily involves:

- Formation of DNA Adducts : The epoxide group reacts with nucleophilic sites on DNA bases leading to adduct formation.

- Induction of Oxidative Stress : This compound can generate reactive oxygen species (ROS), contributing to cellular damage and promoting carcinogenesis.

Conclusions

The biological activity of this compound underscores its significance as a potent mutagen and carcinogen. Its ability to form DNA adducts and initiate tumors makes it a critical subject of study within toxicology and cancer research. Ongoing research is necessary to fully elucidate its mechanisms and potential impacts on human health.

Q & A

Basic: What are the established synthetic routes for 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves epoxidation of the parent hydrocarbon using peracids (e.g., mCPBA) or metal-catalyzed oxidation. For analogous systems like 4H-benz[de]anthracen-4-ones, 1,2-addition of lithium acetylides to benzanthrone under nitrogen atmosphere achieves regioselectivity . Optimization strategies include:

- Stoichiometry control : Maintain a 1:1.2 molar ratio of substrate to oxidizing agent to minimize side reactions.

- Temperature ramps : Gradual heating (e.g., 70°C to 280°C at 5°C/min) reduces thermal decomposition .

- Catalyst screening : Test transition metals (e.g., Mn(OAc)₃) for improved epoxide yield.

Purity is validated via GC/MS using DB-5 columns (retention index ~2871) .

Advanced: How do conflicting thermodynamic data (e.g., enthalpy of vaporization) for benz(a)anthracene derivatives impact stability assessments, and what methodologies resolve these discrepancies?

Answer:

Discrepancies arise from measurement techniques (static vs. gas saturation) and impurities. For example, ΔvapH for 1,12-dimethylbenz(a)anthracene ranges from 21.2 kcal/mol (GC) to 26.98 kcal/mol (static method) . To resolve:

- Standardized protocols : Use NIST-certified reference materials and replicate under inert conditions.

- Cross-validation : Combine differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA) to assess decomposition thresholds .

- Computational modeling : Apply group-additivity methods to predict vapor pressures and compare with experimental GC retention times .

Basic: What analytical techniques are most effective for characterizing this compound's structural and purity profile?

Answer:

A multi-technique approach is critical:

- GC/MS : DB-5 columns (30 m × 0.25 mm × 0.25 μm) with H₂ carrier gas (1.5 mL/min) provide retention indices (e.g., 2871) and fragmentation patterns (m/z 244.2873 [M]+) .

- IR spectroscopy : Epoxy C-O stretching vibrations at 920–840 cm⁻¹ distinguish it from non-epoxidized analogs .

- 13C NMR : Epoxide carbons resonate at δ 55–65 ppm, contrasting with parent PAHs lacking oxygenated moieties .

Purity ≥98% is confirmed via HPLC-PDA with C18 columns (acetonitrile/water gradient) .

Advanced: What experimental models best elucidate the metabolic activation pathways of epoxy-PAH derivatives in carcinogenesis studies?

Answer:

- In vitro assays : Incubate with rat liver S9 fractions to identify cytochrome P450-mediated metabolites (e.g., 3-hydroxy derivatives). LC-MS/MS detects 3-OH-B(a)A (m/z 244.2873) .

- In vivo models : Use CYP1A1/1B1 knockout mice to assess tumorigenicity. DNA adducts are quantified via 32P-postlabeling .

- Biomarker correlation : Measure urinary 3-OH-B(a)A levels in occupationally exposed cohorts and correlate with hepatic enzyme activity .

Basic: How should researchers handle this compound to minimize occupational exposure risks during laboratory experiments?

Answer:

- Engineering controls : Class I Type B biosafety hoods and HEPA-filtered vacuums for spill cleanup .

- PPE : Nitrile gloves, Tyvek suits, and NIOSH-approved respirators (OSHA 29 CFR 1910.132) .

- Medical surveillance : Baseline liver function tests (AST/ALT) and biannual monitoring per 29 CFR 1910.1020 .

Advanced: How do environmental matrices (e.g., soil, water) influence the degradation kinetics of epoxy-PAHs, and what analytical approaches quantify their persistence?

Answer:

- Degradation factors : Anaerobic soils accelerate reductive epoxide opening, while photolysis dominates in aquatic systems.

- ISO 11369 protocol : Spike matrices with d10-benz(a)anthracene, extract via accelerated solvent extraction (ASE) with dichloromethane, and analyze via GC×GC-TOFMS .

- Benchmarking : Compare against ISQG thresholds (e.g., 74.8 μg/kg for benz(a)anthracene in marine sediments) .

Basic: What spectroscopic signatures distinguish this compound from its non-epoxidized analogs?

Answer:

- IR : Epoxy asymmetric stretching at 920–840 cm⁻¹ vs. parent PAH aromatic C-H stretches (~3050 cm⁻¹) .

- 13C NMR : Epoxide carbons at δ 55–65 ppm, absent in non-oxygenated analogs.

- MS : Characteristic [M+H]+ ions at m/z 245.2951 and fragment loss of H₂O (m/z 227.2845) .

Advanced: What computational strategies predict the regioselectivity of epoxidation in complex PAH systems like 1,2,3,4-tetrahydrobenz(a)anthracene?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.